molecular formula C38H24N4O4 B11698414 2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone CAS No. 321580-18-1

2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone

Cat. No.: B11698414
CAS No.: 321580-18-1
M. Wt: 600.6 g/mol
InChI Key: DHCHNLDAEGYMJT-UHFFFAOYSA-N
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Description

2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts significant electronic properties, making it a subject of interest in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with a suitable benzoquinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique electronic properties.

    Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone exerts its effects is primarily through its interaction with molecular targets in electronic devices. The extended conjugated system allows for efficient charge transport, making it an excellent candidate for use in organic electronics. In biological systems, its mechanism of action may involve binding to specific biomolecules, altering their fluorescence properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diphenyl-4-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone
  • 2,7-Dihexylbenzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetrone
  • 2,7-Bis(2,6-diisopropylphenyl)benzo(lmn)(3,8)phenanthroline-1,3,6,8(2H,7H)-tetraone

Uniqueness

What sets 2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone apart from similar compounds is its specific substitution pattern and the presence of phenylamino groups, which enhance its electronic properties and make it particularly suitable for applications in organic electronics and materials science.

Properties

CAS No.

321580-18-1

Molecular Formula

C38H24N4O4

Molecular Weight

600.6 g/mol

IUPAC Name

2,9-dianilino-6,13-diphenyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C38H24N4O4/c43-35-27-21-29(39-23-13-5-1-6-14-23)33-31-28(36(44)41(37(33)45)25-17-9-3-10-18-25)22-30(40-24-15-7-2-8-16-24)34(32(27)31)38(46)42(35)26-19-11-4-12-20-26/h1-22,39-40H

InChI Key

DHCHNLDAEGYMJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C4=C5C(=C2)C(=O)N(C(=O)C5=C(C=C4C(=O)N(C3=O)C6=CC=CC=C6)NC7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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